molecular formula C15H10FNO2S B11814625 Methyl 4-(4-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate

Methyl 4-(4-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate

Cat. No.: B11814625
M. Wt: 287.31 g/mol
InChI Key: MDWIHDNPZGTPPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(4-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate is a chemical compound with the molecular formula C15H10FNO2S. It is a member of the thienopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzaldehyde with thiophene-2-carboxylic acid, followed by cyclization with ammonia and subsequent esterification .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thienopyridines, amines, and sulfoxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 4-(4-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(4-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(4-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate is unique due to its specific combination of a thienopyridine core and a fluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C15H10FNO2S

Molecular Weight

287.31 g/mol

IUPAC Name

methyl 4-(4-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate

InChI

InChI=1S/C15H10FNO2S/c1-19-15(18)12-8-13-11(6-7-20-13)14(17-12)9-2-4-10(16)5-3-9/h2-8H,1H3

InChI Key

MDWIHDNPZGTPPP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=C2C=CSC2=C1)C3=CC=C(C=C3)F

Origin of Product

United States

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